An In-depth Technical Guide to (2,6-Dimethyloxan-4-yl)methanamine: Structure, Properties, and Synthesis
An In-depth Technical Guide to (2,6-Dimethyloxan-4-yl)methanamine: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of (2,6-dimethyloxan-4-yl)methanamine, a substituted tetrahydropyran derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known properties of the tetrahydropyran scaffold, this document will detail the compound's chemical structure, stereoisomerism, predicted physicochemical properties, a plausible synthetic route, and its potential applications.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (oxan) ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its appeal in drug design stems from its nature as a bioisostere of cyclohexane but with improved physicochemical properties. The introduction of an oxygen atom into the six-membered ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially enhancing target engagement and improving absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Substituted tetrahydropyrans, such as (2,6-dimethyloxan-4-yl)methanamine, are valuable building blocks for the construction of complex molecules with therapeutic potential.[3]
Chemical Structure and Stereoisomerism
(2,6-Dimethyloxan-4-yl)methanamine possesses a tetrahydropyran ring substituted with two methyl groups at the 2 and 6 positions and an aminomethyl group at the 4 position. The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomerism.
Molecular Formula: C₈H₁₇NO
SMILES: CC1CC(CC(O1)C)CN
InChI Key: PXKYQRMDUIMEAZ-UHFFFAOYSA-N
The relative orientation of the two methyl groups determines whether the compound is a cis or trans isomer. In the cis isomer, both methyl groups are on the same side of the ring (either both equatorial or both axial in a chair conformation). In the trans isomer, the methyl groups are on opposite sides of the ring (one equatorial and one axial). Each of these diastereomers also exists as a pair of enantiomers.
Caption: Proposed synthetic workflow for (2,6-Dimethyloxan-4-yl)methanamine.
Step-by-Step Experimental Protocol
Step 1 & 2: Synthesis of 4-Cyano-2,6-dimethyltetrahydropyran (Intermediate 2)
This two-step sequence starts from the corresponding ketone. The stereoselective synthesis of cis- and trans-2,6-disubstituted tetrahydropyran-4-ones can be achieved through various methods, such as intramolecular cyclization of β-hydroxy allyl ketones. [4]
-
Cyanosilylation: To a solution of cis- or trans-2,6-dimethyltetrahydropyran-4-one in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-cyano-2,6-dimethyl-4-(trimethylsilyloxy)tetrahydropyran (Intermediate 1).
-
Reductive Deoxygenation: Dissolve the crude intermediate in a suitable solvent (e.g., toluene). Add a reducing agent, such as triethylsilane, followed by a Lewis acid (e.g., boron trifluoride etherate) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product. Purify by column chromatography to yield 4-cyano-2,6-dimethyltetrahydropyran (Intermediate 2).
Step 3: Catalytic Hydrogenation to (2,6-Dimethyloxan-4-yl)methanamine (Final Product)
-
In a high-pressure autoclave, dissolve 4-cyano-2,6-dimethyltetrahydropyran (Intermediate 2) in a suitable solvent, such as methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts. [5]2. Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon. [5]3. Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 bar).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously for several hours until the reaction is complete (monitored by the cessation of hydrogen uptake).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude amine by distillation under reduced pressure or by column chromatography to obtain pure (2,6-dimethyloxan-4-yl)methanamine.
Potential Applications in Drug Discovery
While specific applications for (2,6-dimethyloxan-4-yl)methanamine are not yet documented in peer-reviewed literature, its structural features suggest significant potential in medicinal chemistry. As a functionalized tetrahydropyran, it can serve as a key building block in the synthesis of more complex molecules. The primary amine functionality provides a versatile handle for further chemical modifications, such as amide bond formation, reductive amination, or the introduction of various pharmacophores.
Given the precedent of tetrahydropyran-containing compounds in drug discovery, this molecule could be incorporated into scaffolds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The stereoisomers of (2,6-dimethyloxan-4-yl)methanamine would be particularly valuable for exploring the structure-activity relationships (SAR) of novel therapeutic agents, allowing for the fine-tuning of binding affinity and selectivity. [3]
Conclusion
(2,6-Dimethyloxan-4-yl)methanamine represents a valuable, albeit understudied, chemical entity with considerable potential for application in drug discovery and development. This guide has provided a detailed overview of its structure, stereochemistry, and predicted properties. Furthermore, a robust and plausible synthetic route has been outlined, drawing upon established methodologies for the synthesis of related tetrahydropyran derivatives. The stereoselective synthesis of its isomers will be a critical step in unlocking the full potential of this compound as a versatile building block for the next generation of therapeutics. Further experimental investigation into the properties and reactivity of this molecule is highly encouraged.
References
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017, April 1). PubMed. Retrieved from [Link]
-
Stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans via intramolecular amide enolate alkylation: total synthesis of (-)-centrolobine. (2015, March 20). PubMed. Retrieved from [Link]
-
Stereoselective synthesis of 2,6-trans-tetrahydropyran via primary diamine-catalyzed oxa-conjugate addition reaction of α,β-unsaturated ketone: total synthesis of psymberin. (2011, November 4). PubMed. Retrieved from [Link]
-
Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. (2012, May 20). DOI. Retrieved from [Link]
-
Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. (2021, July 5). PubMed. Retrieved from [Link]
-
(2,6-dimethyloxan-4-yl)methanamine (C8H17NO). (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
